molecular formula C16H19NO3S B272612 N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide

N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide

Cat. No. B272612
M. Wt: 305.4 g/mol
InChI Key: WGYGBJRNLINQGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide, also known as EDBS, is a sulfonamide compound that has garnered attention in the scientific community due to its potential applications in medicinal chemistry. EDBS is a white solid that is soluble in organic solvents and has a molecular weight of 329.42 g/mol. In

Mechanism of Action

N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the hydration of carbon dioxide, which leads to a decrease in the production of bicarbonate and protons. This mechanism of action has been confirmed by X-ray crystallography studies.
Biochemical and Physiological Effects
N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has been shown to have a high affinity for carbonic anhydrase II, which is found in the cytoplasm of many cells. Inhibition of carbonic anhydrase II has been shown to have anti-tumor effects, as well as potential applications in the treatment of glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide is its high affinity for carbonic anhydrase II, which makes it a potent inhibitor of the enzyme. However, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has not been extensively studied in vivo, which limits its potential applications in the development of new drugs.

Future Directions

Future research on N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide could focus on improving its solubility in aqueous solutions, as well as studying its in vivo effects. In addition, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide could be used as a starting point for the development of new carbonic anhydrase inhibitors with improved pharmacological properties. Finally, N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide could be studied for its potential applications in the treatment of other diseases, such as osteoporosis and Alzheimer's disease, which have been linked to carbonic anhydrase activity.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide involves the reaction of 2-ethoxyaniline with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine. The reaction takes place at room temperature and yields N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide as a white solid in good yield. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide has been studied for its potential applications in medicinal chemistry, specifically as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and certain cancers.

properties

Product Name

N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide

Molecular Formula

C16H19NO3S

Molecular Weight

305.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-3,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO3S/c1-4-20-16-8-6-5-7-15(16)17-21(18,19)14-10-9-12(2)13(3)11-14/h5-11,17H,4H2,1-3H3

InChI Key

WGYGBJRNLINQGE-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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